

An In-depth Technical Guide to (3-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-fluorophenyl)methanesulfonyl Chloride

Cat. No.: B1302163

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(3-fluorophenyl)methanesulfonyl chloride, a halogenated organosulfur compound, serves as a critical reagent and building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in its ability to introduce the (3-fluorophenyl)methanesulfonyl moiety into molecules, a functional group that can significantly modulate the physicochemical and biological properties of the parent compound. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on experimental details and data for the scientific community.

Chemical Structure and Properties

(3-fluorophenyl)methanesulfonyl chloride is characterized by a benzylsulfonyl chloride core with a fluorine atom at the meta-position of the phenyl ring. This substitution pattern influences the electronic properties and reactivity of the sulfonyl chloride group.

Molecular Structure

The structure of **(3-fluorophenyl)methanesulfonyl chloride** is depicted below. The molecule consists of a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a chlorine atom and a methylene group, which is in turn attached to a 3-fluorinated phenyl ring.

Caption: 2D Structure of **(3-fluorophenyl)methanesulfonyl chloride**

Physicochemical Properties

A summary of the key physical and chemical properties of **(3-fluorophenyl)methanesulfonyl chloride** is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value
CAS Number	24974-72-9
Molecular Formula	C ₇ H ₆ ClFO ₂ S
Molecular Weight	208.64 g/mol
Appearance	White to off-white crystalline solid
Melting Point	36-38 °C
Boiling Point	285.9 °C at 760 mmHg
Density	1.465 g/cm ³
Solubility	Soluble in most organic solvents. Reacts with water.

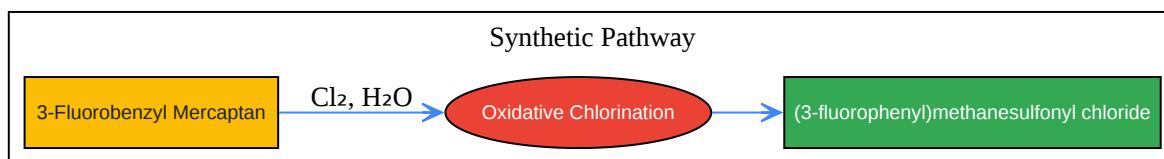
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(3-fluorophenyl)methanesulfonyl chloride**. While a complete set of spectra is not publicly available, typical spectral features for similar sulfonyl chlorides are well-established.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) and a complex multiplet pattern for the aromatic protons of the fluorophenyl group.
- ¹³C NMR: The carbon NMR spectrum will display a signal for the methylene carbon and distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and sulfonyl chloride substituents.

- ^{19}F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing a clear indication of the fluorine's chemical environment.[1][2]
- IR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1370-1330 cm^{-1} (asymmetric) and 1180-1160 cm^{-1} (symmetric).
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.

Synthesis and Reactivity


(3-fluorophenyl)methanesulfonyl chloride is typically synthesized from precursors containing the 3-fluorobenzyl moiety. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Synthesis

A general and reliable method for the synthesis of arylmethanesulfonyl chlorides involves the oxidative chlorination of the corresponding thiols or their derivatives. While a specific detailed protocol for **(3-fluorophenyl)methanesulfonyl chloride** is not readily available in the literature, a general procedure can be adapted from the synthesis of similar compounds.[3][4]

Experimental Protocol: General Synthesis of Arylmethanesulfonyl Chlorides

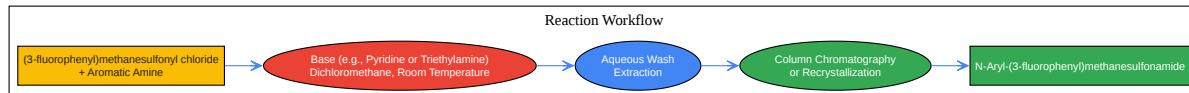
A plausible synthetic route starts from 3-fluorobenzyl mercaptan.

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for **(3-fluorophenyl)methanesulfonyl chloride**.

Procedure:

- Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, 3-fluorobenzyl mercaptan is dissolved in a suitable solvent such as acetic acid.
- Chlorination: The solution is cooled in an ice bath, and chlorine gas is bubbled through the stirred solution at a controlled rate, maintaining the temperature below 10 °C.
- Monitoring the Reaction: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.


Caution: This reaction should be performed in a well-ventilated fume hood, as chlorine gas is highly toxic and corrosive.

Key Reactions: Sulfonamide Formation

The most significant reaction of **(3-fluorophenyl)methanesulfonyl chloride** in drug development is its reaction with primary and secondary amines to form sulfonamides.^[5] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.^[5]

Experimental Protocol: Synthesis of N-Aryl-(3-fluorophenyl)methanesulfonamides

This protocol describes the general procedure for the reaction of **(3-fluorophenyl)methanesulfonyl chloride** with an aromatic amine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for sulfonamide synthesis.

Procedure:

- **Reactant Preparation:** To a solution of the aromatic amine (1.0 equivalent) in a dry solvent such as dichloromethane or tetrahydrofuran, a base like pyridine or triethylamine (1.2 equivalents) is added.
- **Addition of Sulfonyl Chloride:** The solution is cooled to 0 °C, and a solution of **(3-fluorophenyl)methanesulfonyl chloride** (1.1 equivalents) in the same solvent is added dropwise with stirring.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until the starting materials are consumed, as monitored by TLC.
- **Quenching and Extraction:** The reaction is quenched by the addition of water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- **Washing and Drying:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude sulfonamide is purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

The incorporation of the (3-fluorophenyl)methanesulfonyl group can significantly impact the biological activity of a molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also influence binding affinity to biological targets through favorable electronic interactions. The sulfonamide linkage provides a stable and synthetically accessible scaffold for connecting different molecular fragments.

While specific examples of marketed drugs containing the (3-fluorophenyl)methanesulfonyl moiety are not abundant, this structural motif is of great interest in medicinal chemistry for the development of new therapeutic agents. Its utility is demonstrated in the synthesis of various classes of biologically active compounds. For instance, fluorinated sulfonamides have been explored as potential anticancer, antibacterial, and antiviral agents.^{[6][7][8][9]}

Safety and Handling

(3-fluorophenyl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. It is incompatible with strong oxidizing agents, strong bases, and water. Upon decomposition, it may emit toxic fumes of hydrogen chloride, sulfur oxides, and hydrogen fluoride.

In summary, **(3-fluorophenyl)methanesulfonyl chloride** is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and reactivity make it an important tool for medicinal chemists aiming to develop novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbino.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-fluorophenyl)methanesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302163#3-fluorophenyl-methanesulfonyl-chloride-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

